Cumyl-CBMINACA

Cannabinoid Pharmacology Receptor Binding SCRA Potency

Procure Cumyl-CBMINACA (SGT-277) as a non-interchangeable analytical reference for forensic toxicology, cannabinoid receptor pharmacology, and SAR studies. This substance exhibits >20-fold greater CB₁ binding affinity (Kᵢ = 1.32 nM) than its indole analogue and a unique CBM-moiety hydroxylation metabolic pathway that demands a compound-specific standard for valid LC‑MS/MS or GC‑MS method development. First identified in Germany (February 2020), it serves as a certified standard for crime laboratories and customs agencies, enabling unambiguous identification in seized materials via established GC-MS, FTIR, and Raman spectral profiles. Ensure analytical accuracy and evidentiary compliance with this discrete, high-purity research material.

Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
Cat. No. B10820178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumyl-CBMINACA
Molecular FormulaC22H25N3O
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCC4
InChIInChI=1S/C22H25N3O/c1-22(2,17-11-4-3-5-12-17)23-21(26)20-18-13-6-7-14-19(18)25(24-20)15-16-9-8-10-16/h3-7,11-14,16H,8-10,15H2,1-2H3,(H,23,26)
InChIKeyCFMZQSDQCNKGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cumyl-CBMINACA (SGT-277) Technical Baseline and Procurement Context


Cumyl-CBMINACA (also known as SGT-277) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide structural class. It is characterized by a cyclobutyl methyl (CBM) tail moiety and a cumyl head group [1]. This compound was first identified in Germany in February 2020 and represents one of the first identified members of the CBM-subclass of SCRAs [2]. Its primary mechanism of action is potent agonism at the human cannabinoid receptor 1 (hCB₁), which drives its relevance in forensic toxicology, analytical reference standard procurement, and cannabinoid pharmacology research [1].

Why Cumyl-CBMINACA Cannot Be Simply Replaced by In-Class Analogs


Within the cumyl-indazole/indole SCRAs, seemingly minor structural modifications—such as core substitution (indazole vs. indole) or tail group changes—produce profound and quantifiable differences in CB₁ binding affinity, functional potency, metabolic fate, and regulatory scheduling. As demonstrated by direct comparative data, replacing Cumyl-CBMINACA with its closest indole analog (Cumyl-CBMICA) results in a >20-fold loss in binding affinity and a ~9-fold reduction in functional potency [1]. Furthermore, the distinct metabolic hydroxylation site (CBM moiety vs. indole ring) necessitates compound-specific analytical targets for forensic confirmation, rendering generic substitution analytically invalid [1]. These differences underscore that Cumyl-CBMINACA is a discrete, non-interchangeable research and reference material.

Quantitative Comparative Evidence for Cumyl-CBMINACA Selection


CB₁ Receptor Binding Affinity: Indazole Core (Cumyl-CBMINACA) vs. Indole Core (Cumyl-CBMICA)

Cumyl-CBMINACA demonstrates a binding affinity (Kᵢ) at the human CB₁ receptor that is >22-fold higher than its direct indole analog, Cumyl-CBMICA, as measured in a competitive radioligand displacement assay [1]. This substantial difference arises from the substitution of the indole core with an indazole core, a structural modification known to enhance in vitro potency in this chemical series [1].

Cannabinoid Pharmacology Receptor Binding SCRA Potency

Functional Potency at CB₁ Receptor: GTPγS Activation (EC₅₀)

In a functional GTPγS accumulation assay measuring G-protein activation downstream of hCB₁, Cumyl-CBMINACA exhibits an EC₅₀ of 55.4 nM, which is 9.0-fold more potent than the EC₅₀ of 497 nM observed for its indole counterpart Cumyl-CBMICA under identical assay conditions [1]. Additionally, Cumyl-CBMINACA shows a higher maximal efficacy (Eₘₐₓ = 207% relative to the reference agonist CP-55,940) compared to Cumyl-CBMICA (Eₘₐₓ = 168%) [1].

Functional Assay CB₁ Agonism GTPγS

Metabolic Fate Differentiation: Site-Specific Hydroxylation

Human Phase I metabolism studies using pooled human liver microsomes (pHLM) and analysis of authentic urine samples via LC-QToF-MS reveal distinct metabolic pathways for Cumyl-CBMINACA versus its indole analog [1]. Specifically, hydroxylation of Cumyl-CBMINACA predominantly occurs on the cyclobutyl methyl (CBM) tail moiety. In contrast, the indole analog Cumyl-CBMICA undergoes primary hydroxylation on the indole ring core [1]. This divergent metabolic fate mandates the use of compound-specific urinary markers (e.g., monohydroxylated or dihydroxylated metabolites of the CBM moiety) for definitive forensic identification of Cumyl-CBMINACA consumption.

Drug Metabolism Forensic Toxicology LC-QToF-MS

Regulatory Classification and Controlled Substance Status

Cumyl-CBMINACA is subject to specific national and regional legal controls, which differ from those of structurally related compounds. It is classified as a controlled substance in Finland [1] and has been designated as a 'Shitei Yakubutsu' (Designated Substance) under Japanese pharmaceutical safety laws since August 2022, which prohibits its manufacture, sale, advertisement, possession, and use [2]. In contrast, closely related compounds like Cumyl-CBMICA may have different scheduling timelines or statuses, impacting procurement eligibility and licensing requirements for research institutions.

Forensic Regulation Controlled Substance Procurement Compliance

Analytical Reference Standard Availability and Characterization

Cumyl-CBMINACA is available as a certified analytical reference standard (e.g., Cayman Chemical Item No. 31325) intended for forensic and research applications, with documented solubility parameters (e.g., DMF: 30 mg/mL; DMSO: 15 mg/mL) . Comprehensive spectral characterization data, including GC-MS fragmentation patterns (70 eV EI), FTIR, and Raman spectra, are available in commercial and public spectral databases (e.g., SpectraBase) to facilitate unambiguous identification in seized materials [1]. While vendors also supply standards for analogs like Cumyl-CBMICA, the specific spectral fingerprints and validated quantitative methods for Cumyl-CBMINACA are distinct and non-transferable.

Analytical Chemistry Forensic Science Reference Standard

Structure-Activity Relationship (SAR) Context: Indazole vs. Indole Potency Enhancement

Comparative analysis within the cumyl-carboxamide SCRA series confirms that substitution of an indole core with an indazole core consistently increases in vitro potency at CB₁ receptors [1]. The observed >20-fold improvement in Kᵢ for Cumyl-CBMINACA over Cumyl-CBMICA aligns with this established SAR trend. This class-level inference is supported by data across multiple SCRA series (e.g., CUMYL-PINACA vs. CUMYL-PICA) where the indazole analog exhibits higher potency than the corresponding indole analog [2]. For researchers investigating SAR of SCRAs, Cumyl-CBMINACA serves as a critical reference point for quantifying the potency enhancement conferred by the indazole core in the context of a CBM tail.

Medicinal Chemistry SAR SCRA Design

Primary Research and Industrial Applications for Cumyl-CBMINACA


Forensic Toxicology Method Development and Validation

Based on the established Phase I metabolism data showing primary hydroxylation at the CBM moiety [1], Cumyl-CBMINACA is an essential reference standard for forensic toxicology laboratories developing and validating LC-MS/MS or GC-MS methods for the detection of this specific SCRA in urine or blood. The distinct metabolic profile necessitates the use of this specific compound (rather than an analog) to confirm the identity of target metabolites and to establish validated quantitative methods for evidentiary purposes.

Cannabinoid Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

The >20-fold higher CB₁ binding affinity (Kᵢ = 1.32 nM) of Cumyl-CBMINACA compared to its indole analog (Kᵢ = 29.3 nM) [1] makes it a critical tool in SAR studies investigating the impact of indazole core substitution on receptor interaction. Researchers can utilize this compound to quantify the potency enhancement conferred by the indazole ring within the CBM-subclass of SCRAs, informing the design of novel ligands and the interpretation of emerging NPS pharmacology [2].

Analytical Reference Material for Seized Drug Analysis

Given its identification in Germany in February 2020 [1] and subsequent appearance in seized materials, Cumyl-CBMINACA serves as a necessary certified reference standard for crime laboratories and customs agencies. Its well-characterized spectral profile (GC-MS, FTIR, Raman) [2] enables the unambiguous identification of this substance in complex matrices. Procurement of this specific compound ensures analytical accuracy and meets the evidentiary standards required for legal proceedings.

Regulatory Compliance and Controlled Substance Procurement

Due to its specific legal status as a controlled substance in Finland and a Designated Substance in Japan [1][2], Cumyl-CBMINACA is the precise item required for research institutions navigating import/export licensing and compliance documentation. Using an analog with a different regulatory classification would not satisfy the requirements for authorized research with this particular scheduled compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cumyl-CBMINACA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.